molecular formula C7H5NO3 B1640477 1,2-Benzisoxazol-3(2H)-one,  4-hydroxy-

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Cat. No.: B1640477
M. Wt: 151.12 g/mol
InChI Key: NYGSMJXCYRLNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is a heterocyclic compound that features a benzene ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- can be achieved through several methods. One common approach involves the cyclization of 2-nitrophenylacetic acid derivatives. This process typically includes the following steps:

Industrial Production Methods

Industrial production methods for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional functionalization and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

4-hydroxy-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)7(10)8-11-5/h1-3,9H,(H,8,10)

InChI Key

NYGSMJXCYRLNIH-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)ONC2=O)O

Canonical SMILES

C1=CC(=C2C(=C1)ONC2=O)O

Origin of Product

United States

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